![molecular formula C19H16N2O B2446055 [1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol CAS No. 477542-60-2](/img/structure/B2446055.png)

[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

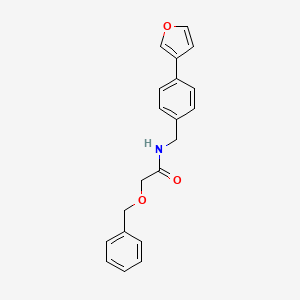

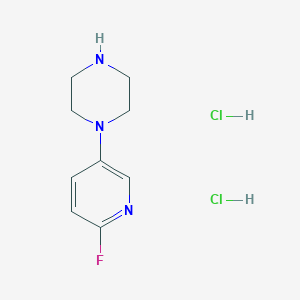

“[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol” is a compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a bicyclic molecule composed of a benzene ring fused with an imidazole ring . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest among researchers . The usual synthesis involves condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzimidazole nucleus attached to a naphthylmethyl group . The molecular formula is C19H16N2O .Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .Scientific Research Applications

Fluorescence Receptor for Metal Ions and Amino Acids

A benzimidazole conjugate showing selective fluorescence response toward Ag+ ions in aqueous methanol was synthesized. This compound demonstrated secondary recognition toward amino acids like Cys, Asp, and Glu, indicating its potential as a biochemical sensor for metal ions and specific amino acids in mixed solvents (Dessingou et al., 2012).

Crystal Structure and Hydrogen Bonding

Research into the crystal structure of a benzimidazole derivative revealed insights into molecular interactions, including hydrogen bonding, which could inform the design of new materials with specific properties (Flores-Ramos et al., 2013).

DNA Binding and Anticancer Activity

A series of benzimidazole-based Schiff base copper(II) complexes were synthesized and evaluated for their DNA binding, cellular DNA lesion, and cytotoxicity. These compounds demonstrated substantial in vitro cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents (Paul et al., 2015).

Photophysical Properties and Fluorophores

Novel benzimidazole fluorescent triazole derivatives were synthesized, showing blue and green emission in solution. Their photophysical properties were studied extensively, offering potential applications in optical materials and fluorescent probes (Padalkar et al., 2015).

Enzyme Inhibition and Antitumor Agents

A study on acetic anhydride generated imidazolium ylides for ring closures onto carboxylic acids led to the synthesis of new potential bioreductive antitumor agents. This research contributes to the development of novel cancer therapies through targeted molecular synthesis (Joyce et al., 2011).

Direct Methanol Fuel Cell Applications

Sulfonated polyimides bearing benzimidazole groups were synthesized for use in direct methanol fuel cells (DMFCs), showing high thermal stability, water stability, and proton conductivity. This highlights the potential of such materials in enhancing the efficiency and durability of DMFCs (Chen et al., 2010).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O/c22-13-19-20-17-10-3-4-11-18(17)21(19)12-15-8-5-7-14-6-1-2-9-16(14)15/h1-11,22H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFKREJQNZCTQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2445978.png)

![2-Spiro[2.3]hexan-5-ylacetic acid](/img/structure/B2445980.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)

![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)